Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid and its analogs in the design and development of novel antifungal agents. The methodologies outlined are based on established standards to ensure reproducibility and comparability of data.
Introduction to Triazole Antifun gals and the Target Compound
Triazole-containing compounds are a cornerstone of antifungal therapy, primarily exerting their effect through the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1] The core structure, a five-membered ring with three nitrogen atoms, is pivotal for their biological activity.[2] The target compound, 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, belongs to this class and is a subject of interest for the development of new antifungal drugs. While specific antifungal data for this exact molecule is not extensively available in public literature, this document will draw upon data from structurally similar triazole and benzoic acid derivatives to illustrate its potential applications and the methodologies for its evaluation.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6][7] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8][9][10]
By binding to the heme iron in the active site of CYP51, triazoles block the demethylation of lanosterol, a precursor to ergosterol.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[8][9] The consequences of this disruption are severe for the fungal cell, leading to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication (fungistatic effect).[11][12]
digraph "Ergosterol_Biosynthesis_Pathway_and_Triazole_Inhibition" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
mevalonate_pathway [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"];
lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"];
cyp51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
toxic_sterols [label="Accumulation of\n14α-methylated sterols", fillcolor="#F1F3F4", fontcolor="#202124"];
ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"];
fungal_cell_membrane [label="Functional Fungal\nCell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"];
disrupted_membrane [label="Disrupted Fungal\nCell Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"];
growth_inhibition [label="Fungal Growth\nInhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"];
triazole [label="2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid\n(and other triazoles)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,dashed"];
// Edges
acetyl_coa -> mevalonate_pathway;
mevalonate_pathway -> squalene;
squalene -> lanosterol;
lanosterol -> cyp51 [label="Demethylation"];
cyp51 -> ergosterol;
ergosterol -> fungal_cell_membrane;
triazole -> cyp51 [label="Inhibition", style=bold, color="#EA4335"];
cyp51 -> toxic_sterols [style=dashed, arrowhead=none];
toxic_sterols -> disrupted_membrane [style=dashed];
disrupted_membrane -> growth_inhibition;
fungal_cell_membrane -> growth_inhibition [style=invis];
}
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Synthesis of Triazole Derivatives
While a specific protocol for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is not detailed in the provided search results, the synthesis of analogous phenolic acid triazole derivatives generally involves the reaction of a bromo-substituted precursor with sodium triazole in a suitable solvent like acetonitrile, followed by heating.[8] The general synthetic approach for novel triazole derivatives often utilizes click chemistry for its high efficiency and specificity.
In Vitro Antifungal Susceptibility Testing
The evaluation of the antifungal activity of a novel compound like 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is crucial. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method (Based on CLSI M27-A3)
This method is considered the reference standard for determining the MIC of antifungal agents against yeast.
Experimental Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure optical density.
digraph "Antifungal_Susceptibility_Testing_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_compound [label="Prepare Stock Solution of\n2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
serial_dilution [label="Perform Serial Dilutions\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Fungal Inoculum\n(e.g., Candida albicans)", fillcolor="#FBBC05", fontcolor="#202124"];
inoculate [label="Inoculate Microtiter Plate", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="Incubate at 35°C\nfor 24-48 hours", fillcolor="#FBBC05", fontcolor="#202124"];
read_results [label="Read Results\n(Visual or Spectrophotometric)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
determine_mic [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep_compound;
prep_compound -> serial_dilution;
prep_inoculum -> inoculate;
serial_dilution -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: General workflow for in vitro antifungal susceptibility testing.
Quantitative Data of Structurally Similar Compounds
As data for the specific target compound is limited, the following table summarizes the in vitro antifungal activity (MIC values in µg/mL) of various novel triazole derivatives against common fungal pathogens. This data serves as a reference for the potential efficacy of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j) | Candida glabrata | 0.97 |
| Phenolic acid triazole derivative (methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate) | Fusarium moniliforme | >100 (76.1% inhibition at 200 µg/mL) | [8] |
| Phenolic acid triazole derivative (methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate) | Sphaeropsis sapinea | >100 (75.4% inhibition at 200 µg/mL) | [8] |
| 1,2,4-Triazolium derivatives | Candida albicans ATCC 76615 | 1.05 - 8.38 µM |
| 1,2,4-Triazolium derivatives | Aspergillus fumigatus | 1.05 - 8.38 µM |
| Fluconazole (Reference Drug) | Candida glabrata | 4 |
| Voriconazole (Reference Drug) | Candida glabrata | 2 |
Note: The presented data is for structurally related compounds and should be used as a guide for the potential activity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. Experimental validation is required.
Structure-Activity Relationship (SAR) Considerations
The antifungal activity of triazole derivatives is influenced by the nature of the substituents on the core ring structure. For instance, studies on novel triazole derivatives have shown that the presence of specific side chains, such as substituted triazole-piperidine, can lead to potent activity against a range of fungal pathogens.[3] Molecular docking studies can be employed to understand the interactions between the designed compounds and the active site of CYP51, aiding in the rational design of more potent inhibitors.[3] The benzoic acid moiety in the target compound may influence its solubility, cell permeability, and interaction with the target enzyme.
graph SAR_Logic {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
core_scaffold [label="Core Scaffold:\n1,2,4-Triazole", fillcolor="#F1F3F4", fontcolor="#202124"];
substituent_r1 [label="Substituent R1:\n-ylmethyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
physicochemical_properties [label="Physicochemical Properties\n(Solubility, Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124"];
target_binding [label="Target Binding Affinity\n(CYP51)", fillcolor="#34A853", fontcolor="#FFFFFF"];
antifungal_activity [label="Overall Antifungal Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
core_scaffold -> target_binding [label="Essential for\nheme interaction"];
substituent_r1 -> physicochemical_properties;
substituent_r1 -> target_binding [label="Influences interaction\nwith protein residues"];
physicochemical_properties -> antifungal_activity [label="Affects cell penetration\nand bioavailability"];
target_binding -> antifungal_activity [label="Primary determinant\nof potency"];
}
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid represents a promising scaffold for the development of new antifungal agents. Its structural similarity to known triazole antifungals suggests that it likely targets the ergosterol biosynthesis pathway. The application notes provided herein offer a framework for the synthesis, in vitro evaluation, and characterization of this and related compounds. Future research should focus on the actual synthesis and antifungal screening of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid against a broad panel of clinically relevant fungal pathogens, including resistant strains. Further derivatization of the benzoic acid and triazole moieties could lead to the discovery of novel candidates with improved potency, spectrum of activity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycobacterial and antimicrobial study of new 1,2,4-triazoles with benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]